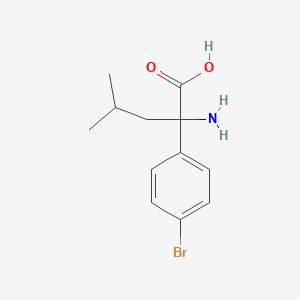
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
Overview
Description
The compound “2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid” is likely an organic compound containing a carboxylic acid group (-COOH), an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), and a methyl group (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a brominating agent to introduce the bromophenyl group, and the reaction of another precursor with an aminating agent to introduce the amino group . The exact details of the synthesis would depend on the specific precursors and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amino, bromophenyl, and methyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, including acid-base reactions (due to the carboxylic acid and amino groups), electrophilic aromatic substitution reactions (due to the bromophenyl group), and nucleophilic substitution reactions (due to the bromine atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Stereochemistry
- Stereoselective Synthesis and Stereochemistry Determination : The stereoselective synthesis of similar compounds, like 4-amino-3-hydroxy-2-methylpentanoic acid, has been achieved, leading to the determination of specific stereochemical configurations in marine toxins and antibiotics (Giordano, Spinella, & Sodano, 1999).
Microbial Production and Biological Activities
- Production as Vitamin B12 Antimetabolites : Derivatives of 2-amino-4-methylpentanoic acid have been isolated from Bacillus cereus fermentations, showing bioactivity as vitamin B12 antimetabolites (Perlman et al., 1977).
- Role in Constituent Amino Acids in Toxins : L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, have been identified as constituent amino acids in various toxins, impacting the study of these toxic compounds (Shimohigashi, Lee, & Izumiya, 1976).
Therapeutic Applications and Inhibition Studies
- Antibiotic and Antitumor Applications : Analogs of 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid have been synthesized and studied for their roles in antibiotic and antitumor properties (Laue et al., 2000).
- Inhibitors of Nitric Oxide Synthases : Derivatives have been designed as inhibitors of nitric oxide synthases, significant for understanding and potentially treating various diseases related to nitric oxide synthesis (Ulhaq et al., 1998).
Chemical Analysis and Identification
- Method Development for Chemical Analysis : Methods have been developed for analyzing derivatives of methylpentanoic acids, including 4-methylpentanoic acid, in various substances like wine and alcoholic beverages, highlighting the compound's importance in food and beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).
Thermodynamic Studies
- Thermodynamic Properties in Aqueous Solutions : Studies on the thermodynamic properties of amino acids, including 2-amino-4-methylpentanoic acid, in aqueous solutions provide insights into protein stabilization mechanisms (Pal & Chauhan, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-(4-bromophenyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)7-12(14,11(15)16)9-3-5-10(13)6-4-9/h3-6,8H,7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEHJTKHRJFECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



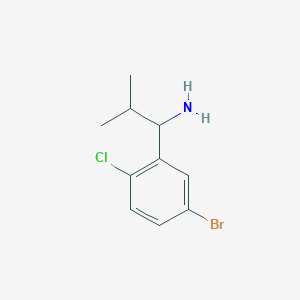

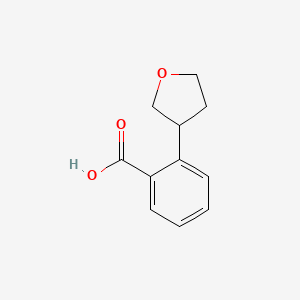
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
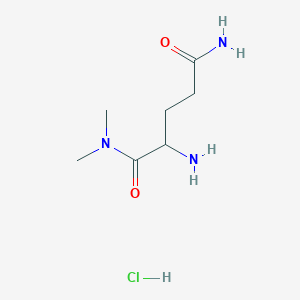
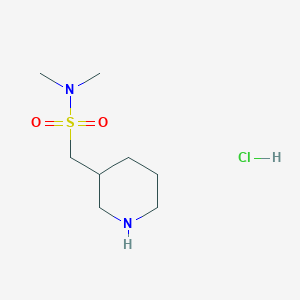
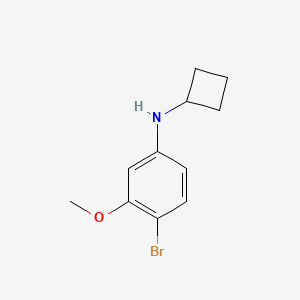
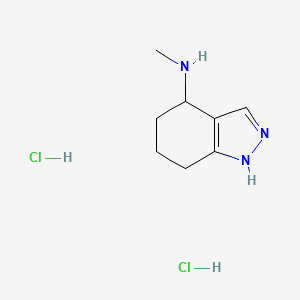

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)
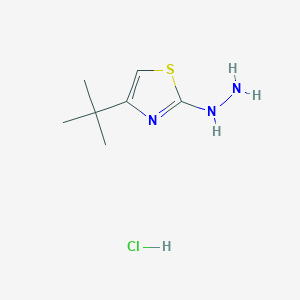
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)